![molecular formula C24H22ClN5O5 B2500487 Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate CAS No. 923409-54-5](/img/no-structure.png)

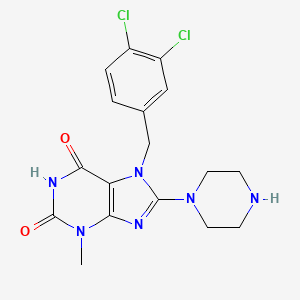

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate" is a complex molecule that appears to be related to a class of compounds that interact with human adenosine receptors (ARs). These receptors play a crucial role in various physiological processes, including cardiac rhythm and cerebral blood flow. The structure of the compound suggests that it may have potential as a ligand for these receptors, possibly as an antagonist or inverse agonist.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 2-phenyl-imidazo[2,1-i]purin-5-ones, which share a similar core structure to the compound , were synthesized and found to have high affinity for human A3 adenosine receptors. These compounds were created by introducing an ethyl group at the 8-position of the imidazoline ring, which significantly increased their affinity for A3 ARs . Another related compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, was synthesized through the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-phenyl-1,2,4-oxadiazole . These methods could potentially be adapted for the synthesis of "Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate revealed specific dihedral angles between the oxadiazole ring and the attached benzene rings . Such structural analyses are crucial for understanding the conformational preferences of the molecule, which in turn can influence its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their interaction with biological systems. For instance, a series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and evaluated for their antibacterial activity . These studies provide insights into the potential bioactivity of the compound and suggest that it may also possess interesting biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate" are not detailed in the provided papers, related compounds have been characterized to some extent. For example, the solubility, crystallinity, and stability of these compounds can be inferred from their synthesis and structural characterization . Additionally, the interaction of these compounds with adenosine receptors suggests that they may have specific binding affinities and selectivities, which are important properties for potential therapeutic agents .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

- The compound, as part of a series of new 7,8-disubstituted theophylline containing a pyrazole ring, was studied for its antioxidant and anti-inflammatory properties. It showed significant activity in inhibiting free radical oxidation processes and lipid peroxidation, demonstrating its potential for further pharmacological studies (Кorobko et al., 2018).

Pharmacological Evaluation

- Another study designed and synthesized pyrazolines based thiazolidin-4-one derivatives, including this compound, evaluating their properties for potential anticancer and HIV treatment. The compound's physical properties and antimicrobial activity were also assessed, indicating its significance in medical research (Patel et al., 2013).

Herbicidal Activity

- A study on the synthesis, structure, and herbicidal activity of substituted phenyl pyrazole derivatives, including this compound, demonstrated its efficacy in controlling weeds. It exhibited high bioactivity at low dosages, making it a potential candidate for agricultural applications (Zhou et al., 2010).

Formation of Heterocyclic Compounds

- Research on the formation of heterocyclic compounds using related derivatives highlighted the ability to obtain various derivatives through reactions with different acceptor molecules. This study provides insights into the chemical versatility of compounds like Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate (Matsuda et al., 1976).

In Vivo Activity and Synthesis of Derivatives

- A study on the synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives, including compounds similar to this one, showed antiarrhythmic and antihypertensive activity. This suggests its potential use in cardiovascular therapies (Dylag et al., 2004).

Antibacterial Activity

- Research into novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines, including derivatives of this compound, demonstrated their potent antibacterial activity. This indicates its potential application in combating microbial infections (Desai et al., 2001).

Investigation of Carbonic Anhydrase Inhibitors

- The compound was part of a series investigated for their role as potent carbonic anhydrase inhibitors. This research contributes to understanding its potential in regulating physiological processes affected by carbonic anhydrase (Abdel-Aziz et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate involves the condensation of 5-chloro-2-methoxyaniline with 2,4-dioxo-1,3,5-trihydroimidazolidine in the presence of acetic anhydride to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-amine. This intermediate is then reacted with phenylmethyl bromide and sodium hydride to form the desired product.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "2,4-dioxo-1,3,5-trihydroimidazolidine", "acetic anhydride", "phenylmethyl bromide", "sodium hydride" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-methoxyaniline with 2,4-dioxo-1,3,5-trihydroimidazolidine in the presence of acetic anhydride to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-amine.", "Step 2: Reaction of 8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-amine with phenylmethyl bromide and sodium hydride to form Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetate." ] } | |

Numéro CAS |

923409-54-5 |

Nom du produit |

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate |

Formule moléculaire |

C24H22ClN5O5 |

Poids moléculaire |

495.92 |

Nom IUPAC |

benzyl 2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C24H22ClN5O5/c1-27-21-20(22(32)30(24(27)33)13-19(31)35-14-15-6-4-3-5-7-15)29-11-10-28(23(29)26-21)17-12-16(25)8-9-18(17)34-2/h3-9,12H,10-11,13-14H2,1-2H3 |

Clé InChI |

PSJQMAAXPGMQOS-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)Cl)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)

![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)